![molecular formula C20H23NO B3499376 N-cyclopentyl-2-(2-phenylethyl)benzamide](/img/structure/B3499376.png)
N-cyclopentyl-2-(2-phenylethyl)benzamide
Übersicht
Beschreibung
CP 55,940 is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. It was first synthesized in the early 1990s and has since been used extensively in research to study the endocannabinoid system and its potential therapeutic applications.
Wirkmechanismus
CP 55,940 acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by CP 55,940 leads to a variety of physiological effects, including analgesia, neuroprotection, appetite stimulation, and modulation of mood and behavior.
Biochemical and Physiological Effects:
CP 55,940 has a variety of biochemical and physiological effects, including:
1. Activation of the CB1 receptor: CP 55,940 acts as a potent agonist of the CB1 receptor, leading to the activation of downstream signaling pathways.
2. Analgesia: CP 55,940 has been shown to have analgesic properties and may be useful in the treatment of chronic pain.
3. Neuroprotection: CP 55,940 has been shown to protect against neuronal damage in animal models of stroke and traumatic brain injury.
4. Appetite stimulation: CP 55,940 has been shown to increase food intake in animal models and may be useful in the treatment of conditions such as cachexia and anorexia.
5. Modulation of mood and behavior: CP 55,940 has been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CP 55,940 has several advantages and limitations for lab experiments:
Advantages:
1. Potent agonist of the CB1 receptor: CP 55,940 is a potent agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system.
2. Wide range of effects: CP 55,940 has a wide range of effects, making it useful for studying a variety of physiological processes.
Limitations:
1. Potency: CP 55,940 is a highly potent compound, which can make it difficult to determine the optimal concentration for experiments.
2. Specificity: CP 55,940 is not a selective agonist of the CB1 receptor and can also activate other receptors, which can complicate data interpretation.
Zukünftige Richtungen
There are several areas of future research for CP 55,940, including:
1. Development of more selective agonists: The development of more selective agonists of the CB1 receptor could help to elucidate the specific physiological processes that are regulated by the endocannabinoid system.
2. Clinical trials: Further clinical trials are needed to determine the potential therapeutic applications of CP 55,940.
3. Mechanistic studies: Mechanistic studies are needed to better understand the molecular and cellular mechanisms underlying the effects of CP 55,940.
4. Use of animal models: The use of animal models can help to further elucidate the physiological effects of CP 55,940 and its potential therapeutic applications.
In conclusion, CP 55,940 is a potent agonist of the CB1 receptor that has been widely studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of CP 55,940 and to develop more selective agonists of the CB1 receptor.
Wissenschaftliche Forschungsanwendungen
CP 55,940 has been used extensively in research to study the endocannabinoid system and its potential therapeutic applications. Some of the areas of research include:
1. Pain management: CP 55,940 has been shown to have analgesic properties and may be useful in the treatment of chronic pain.
2. Neuroprotection: CP 55,940 has been shown to protect against neuronal damage in animal models of stroke and traumatic brain injury.
3. Appetite stimulation: CP 55,940 has been shown to increase food intake in animal models and may be useful in the treatment of conditions such as cachexia and anorexia.
4. Anxiety and depression: CP 55,940 has been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(2-phenylethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-20(21-18-11-5-6-12-18)19-13-7-4-10-17(19)15-14-16-8-2-1-3-9-16/h1-4,7-10,13,18H,5-6,11-12,14-15H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVGROKPQHSXCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.